molecular formula C17H15F2N5O B2830782 1-(2,6-difluorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034448-86-5

1-(2,6-difluorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No. B2830782
CAS RN: 2034448-86-5
M. Wt: 343.338
InChI Key: PRTPDAKTUALEQY-UHFFFAOYSA-N
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Description

The compound “1-(2,6-difluorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of a carbonyl group (a carbon atom double-bonded to an oxygen atom) flanked by two amine groups (a nitrogen atom bonded to hydrogen atoms or groups of atoms). The molecule also contains a pyridin-2-yl group and a 1H-imidazol-1-yl group, which are both aromatic heterocycles (ring structures containing non-carbon atoms), and a 2,6-difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached at the 2 and 6 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual ring structures, followed by their combination through a series of reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings would contribute to the stability of the molecule, while the electronegative fluorine atoms on the phenyl ring could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. The urea group could potentially participate in reactions with other compounds, while the aromatic rings might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity and hence its solubility in different solvents .

Scientific Research Applications

Organic Synthesis and Structural Studies

  • The synthesis of oxopyrimidines and thiopyrimidines from 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde demonstrates the versatility of imidazolyl compounds in creating biologically active molecules with potential antimicrobial properties (Ladani et al., 2009).
  • Research on imidazo[4,5-b]pyridin-2-ones has led to the development of new compounds through the reaction of 3-amino-2-chloropyridine, showcasing the chemical diversity achievable with pyridine-based structures (Yutilov et al., 2006).
  • The creation of novel pyridine derivatives bearing imidiazolyl, pyrazolyl, and urea derivatives has been explored for their promising anticancer activities, indicating the therapeutic potential of such compounds (Hafez & El-Gazzar, 2020).

Fluorescent Properties and Sensors

  • Studies on substituted ureas based on pyridinedicarboxylic acid have contributed to understanding the synthesis and application of urea derivatives in creating substances with potential sensor applications (Nesterova et al., 2012).
  • Research into the fluorescent properties of imidazo(1,2-a)pyridine-based compounds has led to the discovery of novel organic compounds with potential applications in fluorescence-based sensing and imaging (Tomoda et al., 1999).

Catalytic and Chemical Interactions

  • The synthesis and structural characterization of stable pyridine- and phosphine-functionalised N-heterocyclic carbenes show significant advances in the development of catalysts for various chemical reactions (Danopoulos et al., 2002).
  • Investigation into the association of N-(pyridin-2-yl), N'-substituted ureas with amino naphthyridines and benzoates has provided insights into the substituent effect on complexation, crucial for designing more efficient catalytic systems (Ośmiałowski et al., 2013).

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s a biologically active compound, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and biological activity. If it shows promising activity in preliminary studies, it could be a candidate for further development .

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c18-12-4-3-5-13(19)15(12)23-17(25)22-9-11-24-10-8-21-16(24)14-6-1-2-7-20-14/h1-8,10H,9,11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTPDAKTUALEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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